1,4-Anhydro-beta-D-glucopyranose

Descripción

Contextualization within the Anhydrosugar Class

Anhydrosugars, as their name suggests, are carbohydrates that have undergone intramolecular dehydration to form an additional ring structure. 1,4-Anhydro-beta-D-glucopyranose is a member of this class, which is broadly categorized based on the carbon atoms involved in the anhydro bridge. While the 1,6-anhydro isomer, levoglucosan (B13493), is the most well-known and abundant anhydrosugar, the 1,4-anhydro isomer possesses its own unique structural features and reactivity. The formation of the 1,4-anhydro bridge locks the pyranose ring in a fixed conformation, influencing the stereochemistry of its reactions and providing a rigid scaffold for synthetic applications.

Historical Developments and Early Investigations

The early investigations into anhydrosugars were largely focused on the more readily accessible 1,6-anhydro derivatives, which could be obtained from the pyrolysis of polysaccharides like starch and cellulose. The synthesis and characterization of the 1,4-anhydro isomer came later, requiring more targeted synthetic strategies. Early methods for the preparation of 1,4-anhydro sugars often involved acid-catalyzed intramolecular cyclization of appropriately protected glucose derivatives. These pioneering studies laid the groundwork for understanding the reaction mechanisms and stereochemical outcomes of such transformations, paving the way for more refined synthetic approaches in contemporary research.

Significance in Contemporary Carbohydrate Research

In modern carbohydrate chemistry, this compound and its derivatives are recognized for their utility as specialized building blocks in organic synthesis. The rigid conformational nature of the bicyclic system provides a predictable platform for stereoselective reactions. A significant area of contemporary research involves the ring-opening polymerization of 1,4-anhydro sugar derivatives to produce stereoregular polysaccharides with novel properties. acs.org Furthermore, the unique arrangement of hydroxyl groups in this compound makes it an interesting starting material for the synthesis of modified sugars and complex oligosaccharides. Its applications continue to expand as chemists explore its potential in the development of new materials and biologically active molecules.

Chemical and Physical Properties of this compound

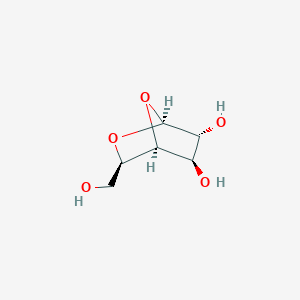

The defining feature of this compound is its bicyclic structure, which imparts distinct physical and chemical properties compared to its parent monosaccharide, D-glucose.

Tabulated Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | (1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol |

| CAS Number | 24516-44-7 |

| Synonyms | 1,4-Anhydro-β-D-glucopyranose, 1,5-Anhydro-β-D-glucofuranose |

Data sourced from PubChem CID 57466796. nih.gov

Synthesis of this compound

The synthesis of this compound is a non-trivial process that requires strategic chemical manipulations to favor the formation of the 1,4-anhydro bridge over other possible intramolecular cyclizations.

Common Starting Materials and General Synthetic Strategies

The most common starting material for the synthesis of this compound is D-glucose or its readily available derivatives. The general synthetic strategy involves the activation of the anomeric center and a suitably positioned hydroxyl group to facilitate intramolecular nucleophilic attack. This often necessitates the use of protecting groups to mask other hydroxyl groups and direct the cyclization to the desired C4 position.

Key Reaction Mechanisms in Synthesis

A key reaction mechanism employed in the synthesis of 1,4-anhydro sugars is acid-catalyzed intramolecular cyclization. In this process, a protonated anomeric hydroxyl group can act as a leaving group, generating an oxocarbenium ion intermediate. The hydroxyl group at C4 can then act as a nucleophile, attacking the anomeric center to form the 1,4-anhydro bridge. The efficiency and stereoselectivity of this reaction are highly dependent on the starting material's conformation and the reaction conditions.

Chemical Reactions and Reactivity

The rigid bicyclic structure of this compound dictates its chemical reactivity, particularly at its three free hydroxyl groups and its susceptibility to ring-opening reactions.

Propiedades

IUPAC Name |

(1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-2-5-3(8)4(9)6(10-2)11-5/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSHLOSMXGRKX-UKFBFLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1,4 Anhydro Beta D Glucopyranose and Its Derivatives

Foundational Chemical Synthesis Approaches

The construction of the 1,4-anhydro bridge in glucose relies on fundamental organic reactions, primarily involving intramolecular cyclization. These methods necessitate the strategic activation of specific positions on the glucose ring to facilitate the desired bond formation.

Intramolecular Cyclization via Nucleophilic Substitution

A primary route to 1,4-anhydrosugars involves an intramolecular SN2 reaction, where the anomeric hydroxyl group acts as a nucleophile, attacking an electrophilic C-4 position. researchgate.net This typically requires the introduction of a good leaving group at the C-4 position of a glucose derivative. For instance, the dehydration of galactopyranose and arabinopyranose glycosides bearing a free hydroxyl group at C-4 can yield 1,4-anhydrosugar derivatives.

A notable example, although leading to a related dianhydro sugar, is the synthesis of 1,4:3,6-dianhydro-α-D-glucopyranose (DGP). researchgate.netrsc.org This process involves the intramolecular cyclization of a 3,6-anhydro glucopyranoside intermediate. researchgate.netrsc.org In a specific method, methyl 3,6-anhydro-α-D-glucopyranoside is treated with a reagent that facilitates the intramolecular attack of the C-4 hydroxyl group to form the second anhydro ring. researchgate.netrsc.org While not directly yielding 1,4-anhydro-beta-D-glucopyranose, this synthesis highlights the principle of intramolecular cyclization for creating anhydro sugar structures. The formation of the 3,6-anhydro precursor itself involves an intramolecular cyclization of a 6-O-tosyl glucopyranoside. researchgate.netrsc.org

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 6-O-tosyl-α-D-glucopyranoside | Tetrabutylammonium fluoride (B91410) (TBAF) (catalytic) | Methyl 3,6-anhydro-α-D-glucopyranoside | researchgate.netrsc.org |

| Methyl 3,6-anhydro-α-D-glucopyranoside | Hexafluoroisopropanol (HFIP) | 1,4:3,6-Dianhydro-α-D-glucopyranose (DGP) | researchgate.netrsc.org |

Lewis Acid-Mediated Transformations

Lewis acids play a crucial role in carbohydrate chemistry by activating hydroxyl groups or leaving groups, thereby promoting various transformations, including glycosylations and cyclizations. chimia.ch While specific examples detailing the Lewis acid-catalyzed synthesis of this compound are not extensively documented in readily available literature, the general principles of Lewis acid catalysis in carbohydrate chemistry suggest a plausible pathway.

A Lewis acid could potentially coordinate to the oxygen of the anomeric hydroxyl group or a leaving group at C-4, making these positions more reactive towards intramolecular cyclization. For instance, in the synthesis of 1,2-anhydro sugars, Lewis acids like zinc chloride (ZnCl₂) or silver triflate (AgOTf) are used to facilitate the ring formation. researchgate.net A similar approach could be envisioned for the formation of the 1,4-anhydro bridge, where a suitably protected glucose derivative with a leaving group at C-4 and a free anomeric hydroxyl group is treated with a Lewis acid to promote the intramolecular etherification. The choice of Lewis acid and reaction conditions would be critical to favor the desired 1,4-cyclization over other potential side reactions.

Intramolecular Addition to Glycal Systems

Glycals, which are cyclic enol ethers of sugars, are versatile intermediates in carbohydrate synthesis. Their double bond between C-1 and C-2 can be subjected to various electrophilic additions. An intramolecular addition of the C-4 hydroxyl group to an activated glycal double bond presents a hypothetical route to this compound.

This transformation would likely involve the activation of the glycal double bond with an electrophile (E+), leading to the formation of an oxonium ion or a similar reactive intermediate at C-2. The C-4 hydroxyl group could then act as an internal nucleophile, attacking C-1 to form the 1,4-anhydro ring. The stereochemical outcome of such a reaction would depend on the nature of the electrophile and the reaction conditions. While this approach is well-established for the synthesis of other types of glycosidic linkages, its specific application to form this compound is not well-documented and remains a theoretical strategy based on the known reactivity of glycals.

Advanced and Stereoselective Synthesis Methodologies

The synthesis of a specific stereoisomer of a complex molecule like this compound requires precise control over the stereochemistry at multiple chiral centers. Furthermore, the regioselective manipulation of protecting groups is paramount to ensure that the desired cyclization occurs.

Control of Anomeric Stereochemistry in 1,4-Anhydrosugar Formation

The formation of the 1,4-anhydro bridge creates a new bicyclic system, and the stereochemistry at the anomeric carbon (C-1) is locked in the process. The stereochemical outcome, whether the resulting anhydro sugar is in the α or β configuration, is highly dependent on the stereochemistry of the starting material and the reaction mechanism.

For an intramolecular SN2 reaction, the nucleophilic attack of the anomeric hydroxyl group onto the C-4 position would proceed with inversion of configuration at C-4 if a leaving group is displaced. However, the formation of the anhydro ring is more complex and involves the participation of the anomeric carbon. The final stereochemistry at C-1 is determined by the conformation of the glucose ring during the cyclization and the trajectory of the attacking C-4 hydroxyl group. To obtain the desired β-anomeric configuration of the 1,4-anhydro sugar, the starting glucose derivative and the reaction conditions must be carefully chosen to favor the approach of the C-4 hydroxyl group from the appropriate face of the anomeric carbon.

Regioselective Functionalization and Protecting Group Chemistry

The successful synthesis of this compound is critically dependent on the strategic use of protecting groups. wiley-vch.dedntb.gov.uanih.gov This is necessary to differentiate the various hydroxyl groups of the glucose molecule and to ensure that only the anomeric hydroxyl and the C-4 hydroxyl are free to react at the appropriate stage of the synthesis.

A key challenge is to selectively deprotect or leave unprotected the C-4 hydroxyl group. One reported strategy involves the regioselective benzoylation of α-D-glucose. nih.gov Treatment of α-D-glucose with benzoyl chloride in pyridine (B92270) at low temperature can yield 1,2,3,6-tetra-O-benzoyl-α-D-glucopyranose, leaving the C-4 hydroxyl group free. nih.gov This selectively functionalized intermediate would then be a suitable precursor for the intramolecular cyclization to form the 1,4-anhydro ring.

The general strategy for protecting group manipulation in the context of this compound synthesis would involve:

Protection of all hydroxyl groups of glucose except for the anomeric and C-4 hydroxyls.

Alternatively, protection of all hydroxyls followed by selective deprotection of the C-4 and anomeric positions.

Activation of the C-4 position with a good leaving group.

Intramolecular cyclization under conditions that favor the formation of the β-anomer.

The choice of protecting groups is crucial. wiley-vch.deuniversiteitleiden.nl They must be stable under the conditions required for subsequent reactions and be removable without affecting the newly formed 1,4-anhydro bridge. Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, acetals, and silyl (B83357) ethers. wiley-vch.de

| Protecting Group Strategy | Key Reaction | Resulting Intermediate | Reference |

| Regioselective Benzoylation | Benzoylation of α-D-glucose with benzoyl chloride in pyridine at -35°C | 1,2,3,6-tetra-O-benzoyl-α-D-glucopyranose (free 4-OH) | nih.gov |

| Cyclic Acetal Protection | Formation of a 4,6-O-benzylidene acetal | Protects C-4 and C-6 hydroxyls, allowing for selective functionalization of C-2 and C-3 | wiley-vch.de |

| Silyl Ether Protection | Use of bulky silyl ethers (e.g., TBDPS) | Can selectively protect the primary C-6 hydroxyl, followed by protection of other hydroxyls | wiley-vch.de |

Emerging Chemoenzymatic and Biocatalytic Routes to Anhydrosugars

The limitations and often harsh conditions associated with purely chemical syntheses of anhydrosugars have propelled the exploration of enzymatic and chemoenzymatic alternatives. These approaches promise greater selectivity, milder reaction conditions, and a reduced environmental footprint. While a direct, one-step biocatalytic conversion of glucose to this compound is not yet established, research into related enzymatic transformations provides a roadmap for future developments.

The core of a biocatalytic approach to this compound lies in the enzymatic catalysis of an intramolecular cyclization or dehydration. This is a departure from the typical hydrolytic function of many carbohydrate-active enzymes. The primary enzyme classes of interest for such a transformation are glycoside hydrolases and related transferases.

Glycoside Hydrolases in Anhydrosugar Synthesis

Glycoside hydrolases (GHs) are a vast and diverse class of enzymes that typically catalyze the cleavage of glycosidic bonds. wikipedia.orgwikipedia.org However, under specific conditions or through protein engineering, their catalytic activity can be harnessed for synthesis via transglycosylation or, more relevantly here, intramolecular cyclization. The mechanism of certain retaining glycoside hydrolases proceeds through a glycosyl-enzyme intermediate. It is conceivable that an appropriately engineered enzyme could resolve this intermediate through attack by an internal hydroxyl group (e.g., the C4-hydroxyl of glucose) rather than water, leading to the formation of an anhydro ring.

Furthermore, some glycoside hydrolase families, such as GH99, utilize a neighboring group participation mechanism that forms a 1,2-anhydro sugar (epoxide) intermediate without a catalytic nucleophile from the enzyme itself. cazypedia.org This demonstrates that enzymes can orchestrate the formation of anhydro structures within the sugar ring, suggesting that targeting a C4-hydroxyl attack on the anomeric center is a plausible, albeit challenging, goal for enzyme engineering.

Chemoenzymatic Approaches: A Hybrid Strategy

A more immediately feasible route involves a chemoenzymatic strategy. This combines the high selectivity of enzymatic reactions for specific modifications of the glucose molecule with the efficiency of a subsequent chemical cyclization step. A hypothetical, yet plausible, chemoenzymatic pathway could involve:

Enzymatic Regioselective Protection/Activation: An enzyme, such as a selectively acting glycosyltransferase or an acyltransferase, could be used to protect or activate specific hydroxyl groups on the glucose molecule. For instance, an enzyme could selectively activate the C1 or C4 position, predisposing the molecule for cyclization.

Chemical Intramolecular Cyclization: Following the enzymatic step and purification of the intermediate, a chemical catalyst would be used to induce the intramolecular etherification to form the 1,4-anhydro bridge. This approach has been successfully used for the synthesis of other anhydrosugars, such as the preparation of 3,6-anhydro glucopyranosides via the intramolecular cyclization of 6-O-tosyl glucopyranoside. nih.govresearchgate.net

The synthesis of the related 1,4-anhydro-beta-D-galactopyranose has been reported and studied as a potential intermediate in the UDP-galactopyranose mutase reaction, highlighting that the formation of such 1,4-anhydro structures is biochemically relevant. researchgate.net

Lessons from Other Anhydrosugar Syntheses

The enzymatic synthesis of other anhydrosugars provides valuable insights. For example, cellobiose (B7769950) phosphorylase has been used to synthesize 1,5-anhydro-4-O-β-D-glucopyranosyl-D-fructose from 1,5-anhydro-D-fructose and α-D-glucose 1-phosphate. nih.govnih.gov While this is an intermolecular reaction, it demonstrates the ability of phosphorylases to utilize anhydro sugar acceptors. This opens the possibility of using engineered phosphorylases or other glycosyltransferases for intramolecular bond formation.

The table below summarizes key enzyme classes and their potential application in the synthesis of this compound, based on their known activities with related substrates.

| Enzyme Class | Potential Role in Synthesis | Relevant Research Findings |

| Glycoside Hydrolases (GH) | Catalysis of intramolecular transglycosylation; Engineered enzymes could favor cyclization over hydrolysis. | Certain GH families proceed via 1,2-anhydro sugar intermediates, demonstrating enzymatic anhydro ring formation is possible. cazypedia.org |

| Glycosyltransferases (GT) | Regioselective activation of the anomeric carbon (C1) to facilitate nucleophilic attack by the C4-hydroxyl group. | GTs are the natural enzymes for forming glycosidic bonds and could potentially be engineered for intramolecular reactions. nih.gov |

| Acyltransferases | Regioselective protection of hydroxyl groups to guide the subsequent chemical cyclization step. | Enzymatic acylation is a standard tool in chemoenzymatic synthesis for selective protection. |

| Phosphorylases | Potential for using a glucose-1-phosphate substrate where an engineered enzyme facilitates intramolecular displacement of the phosphate (B84403) by the C4-hydroxyl. | Cellobiose phosphorylase has been shown to act on anhydro sugar acceptors. nih.govnih.gov |

Challenges and Future Directions

The development of a robust biocatalytic route to this compound faces several hurdles. The primary challenge is the inherent preference of glucose for the pyranose form in solution, where the C4-hydroxyl group is not ideally positioned for an intramolecular attack on the anomeric carbon. An enzyme catalyst would need to bind the glucose molecule in a conformation that favors this cyclization, likely a boat or skew-boat conformation.

Future research will likely focus on:

Enzyme Discovery: Mining microbial genomes for novel glycoside hydrolases or transferases with unusual specificities.

Protein Engineering: Using rational design and directed evolution to re-engineer the active sites of known carbohydrate-active enzymes to favor intramolecular cyclization.

Process Optimization: Developing integrated chemoenzymatic processes where the enzymatic and chemical steps are fully optimized for yield and efficiency.

While still in its infancy, the application of chemoenzymatic and biocatalytic principles holds significant promise for the sustainable and selective synthesis of this compound and its derivatives, paving the way for their broader application in science and industry.

Chemical Reactivity and Mechanistic Investigations of 1,4 Anhydro Beta D Glucopyranose

Ring-Opening Reactions and Furanoside Formation

The strained oxetane-like ring within the 1,4-anhydro structure is the focal point of its reactivity, making it susceptible to ring-opening reactions under various conditions. These reactions can lead to the formation of different constitutional isomers, including the thermodynamically more stable furanosides.

Acid-Catalyzed Ring Scission Mechanisms

In the presence of acid catalysts, the glycosidic oxygen of the 1,4-anhydro bridge is protonated, which facilitates the cleavage of the C1-O4 bond. The mechanism of acid-catalyzed hydrolysis of β-1,4-glucans, which shares the same glycosidic linkage, proceeds via the reaction of a proton with the glycosidic oxygen, leading to the formation of a conjugate acid. Subsequent cleavage of the glycosidic bond results in the formation of glucose units. researchgate.net A similar initial protonation step is anticipated for 1,4-Anhydro-beta-D-glucopyranose.

The subsequent steps involve the attack of a nucleophile, such as water, on one of the carbon atoms of the cleaved anhydro bridge. The regioselectivity of this attack is influenced by the stability of the resulting carbocation-like transition state. Theoretical studies on related systems suggest that the reaction proceeds through a transition state with significant oxocarbenium ion character.

Nucleophile-Induced Ring Opening and Regioselectivity

The strained 1,4-anhydro ring is also susceptible to cleavage by nucleophiles, even under neutral or basic conditions, although the reaction is generally slower than acid-catalyzed scission. The regioselectivity of the nucleophilic attack is a key aspect of these reactions.

In a related system, the rearrangement of α-D-glucopyranose 4-sulphonates to 1,4-anhydro-β-D-galactopyranoses upon treatment with sodium azide (B81097) demonstrates the intramolecular nucleophilic attack leading to the formation of a 1,4-anhydro ring. rsc.org While this describes the formation rather than the opening, it highlights the reactivity at the C4 position. In the case of ring-opening of this compound, a nucleophile could potentially attack either C1 or C4. The outcome of this regioselectivity would depend on the nature of the nucleophile, the solvent, and the specific reaction conditions.

The formation of furanoside derivatives from pyranosides is a known rearrangement for some carbohydrates. For instance, D-fructose in aqueous solution exists in equilibrium between its pyranose and furanose forms. libretexts.org While specific studies on the direct rearrangement of this compound to a furanoside are not extensively documented in the reviewed literature, the inherent stability of the five-membered furanose ring suggests that under certain reaction conditions that promote ring-opening and re-cyclization, the formation of a 1,5-anhydro-β-D-glucofuranose could be a possible outcome. nih.gov

Polymerization Behavior of 1,4-Anhydropyranose Monomers

The strained nature of the 1,4-anhydro ring makes this compound a potential monomer for ring-opening polymerization (ROP), offering a route to synthetic polysaccharides with defined structures.

Cationic Ring-Opening Polymerization Kinetics and Mechanisms

Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic ethers and anhydro sugars. gelest.com The mechanism typically involves the initiation by a cationic species, which attacks the oxygen atom of the anhydro bridge, followed by propagation through the sequential addition of monomer units.

While extensive research exists on the CROP of 1,6-anhydro-β-D-glucopyranose (levoglucosan), specific kinetic and mechanistic data for the polymerization of this compound are less common. However, studies on the CROP of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose have shown that initiators like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can lead to a living-like polymerization, where the molecular weight of the polymer increases in proportion to the monomer conversion. researchgate.net A similar living or controlled polymerization behavior could potentially be achieved for 1,4-anhydro-β-D-glucopyranose with appropriate initiator and reaction condition selection.

The general mechanism for CROP of cyclic ethers can proceed via either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway at the active chain end. researchgate.net The specific pathway and the resulting polymer stereochemistry are highly dependent on the monomer structure, the initiator, and the reaction temperature.

Synthesis of Polysaccharide Mimics via 1,4-Anhydrosugar Polymerization

The polymerization of this compound would theoretically yield a poly(1,4-β-D-glucopyranose), which is a synthetic analog of cellulose. The ability to control the stereochemistry of the glycosidic linkages during polymerization is crucial for creating well-defined polysaccharide mimics.

Research on the ring-opening polymerization of other anhydro sugar derivatives has demonstrated the feasibility of producing stereoregular polysaccharides. For example, the selective ring-opening polymerization of 1,4-anhydro-α-D-ribopyranose derivatives has been used to synthesize stereoregular (1→4)-β-D-ribopyranan. acs.org Similarly, cationic ring-opening polymerization of 1,3-anhydro-2,4,6-tri-O-(p-bromobenzyl)-O-D-glucopyranose has been employed to produce oligomeric (1→3)-β-glucan. nih.gov These examples suggest that the polymerization of this compound could be a viable route to synthetic polysaccharides with β-1,4-linkages, mimicking the structure of cellulose. The properties of these synthetic polysaccharides would be of great interest for various applications, including in the development of biodegradable materials and drug delivery systems. mdpi.com

Degradation Pathways and Stability Studies

The stability of this compound is a critical factor in its handling, storage, and application. Anhydro sugars, in general, are known to be chemically reactive and can undergo degradation under various conditions. researchgate.net

Studies on the degradation of related anhydro sugars provide insights into the potential degradation pathways for the 1,4-anhydro isomer. For example, the thermal degradation of 1,6-anhydro-β-D-glucopyranose (levoglucosan) has been extensively studied and is known to proceed through complex pathways involving dehydration, fragmentation, and polymerization, leading to a variety of smaller volatile compounds and char. acs.org

The degradation of 1,5-anhydro-4-O-β-D-glucopyranosyl-2,3,4-tri-O-methyl-D-glucitol in aqueous sodium hydroxide (B78521) occurs through cleavage of both the glycosyl-oxygen bond and the oxygen-aglycon bond. nih.gov This suggests that under alkaline conditions, the 1,4-anhydro bridge in this compound could also be susceptible to cleavage.

Thermal Degradation Mechanisms and Product Analysis

Detailed studies on the thermal degradation of this compound are limited in the scientific literature. However, insights can be drawn from the broader context of carbohydrate pyrolysis. The thermal decomposition of carbohydrates is a complex process involving numerous competing reactions, including dehydration, isomerization, and fragmentation.

During the thermolysis of larger carbohydrates like sucrose (B13894) at elevated temperatures (e.g., 185°C), the formation of various anhydro sugars, including derivatives of monosaccharides, has been observed. chem.sk It is plausible that the thermal treatment of this compound would lead to a cascade of reactions. The initial step would likely involve the cleavage of the glycosidic bond within any polymeric structures or, in the case of the monomer, the opening of the anhydro ring. This could be followed by a series of dehydration and fragmentation reactions to yield a variety of smaller volatile compounds.

In studies of β-D-glucoside pyrolysis using Py-GC/MS, the main products identified include acids, aldehydes, compounds with alcoholic hydroxyl groups, esters, and ethers. researchgate.net While this provides a general overview of the types of products expected from glucose-based structures, specific product distribution data for the thermal degradation of this compound is not currently available. The unique strained structure of the 1,4-anhydro ring is expected to influence the fragmentation pathways, potentially leading to a different product profile compared to other glucose isomers.

Table 1: Potential Thermal Degradation Products of this compound (Hypothetical based on related compounds)

| Product Class | Potential Compounds |

| Furans | Furfural, 5-Hydroxymethylfurfural (5-HMF) |

| Aldehydes & Ketones | Acetaldehyde, Glycolaldehyde, Acetone |

| Acids | Acetic acid, Formic acid |

| Anhydro sugars | Isomers of anhydroglucopyranose |

Note: This table is hypothetical and intended to illustrate potential product classes based on the thermal degradation of similar carbohydrate structures. Specific experimental data for this compound is needed for confirmation.

Alkaline and Acidic Degradation Processes

The stability of this compound under alkaline and acidic conditions is a critical aspect of its chemical behavior, influencing its application in various chemical syntheses.

Under alkaline conditions , glycosides can undergo degradation through several mechanisms. One prominent pathway involves the intramolecular displacement of the aglycone by a deprotonated hydroxyl group, leading to the formation of anhydro sugars. In a study on a related compound, 1,5-anhydro-4-O-β-D-glucopyranosyl-2,3,4-tri-O-methyl-D-glucitol, degradation in aqueous NaOH at high temperatures (150-180°C) proceeded via cleavage of the glycosyl-oxygen bond, forming 1,6-anhydro-β-D-glucopyranose as a reactive intermediate. tandfonline.com This suggests that under strong alkaline conditions, the 1,4-anhydro ring of this compound could potentially be susceptible to cleavage and rearrangement. Another possible degradation pathway in alkaline solution is β-elimination, especially if there are activating groups present on the sugar ring. nih.gov

Under acidic conditions , the hydrolysis of glycosidic bonds is a well-established reaction. The acid-catalyzed hydrolysis of glycosides typically proceeds via protonation of the glycosidic oxygen, followed by the departure of the aglycone and the formation of an oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the free sugar. chemrxiv.org The rate of acid hydrolysis is dependent on factors such as the stereochemistry at the anomeric center and the nature of the substituents on the sugar ring. For this compound, acid-catalyzed hydrolysis would be expected to cleave the internal 1,4-anhydro bridge, leading to the formation of D-glucose. The kinetics of this process, however, have not been specifically reported. A study on the acid-catalyzed butanolysis of the related 1,6-anhydro-β-D-glucopyranose showed that the reaction proceeds via a conformational change of the anhydro sugar to an oxycarbonium-like species. capes.gov.br A similar mechanism could be postulated for the acidic degradation of the 1,4-anhydro isomer.

Structural Characterization and Conformational Analysis

Reactivity of the Hydroxyl Groups

The hydroxyl groups at the C2, C3, and C6 positions of 1,4-Anhydro-beta-D-glucopyranose exhibit different reactivities due to their steric and electronic environments. The primary hydroxyl group at C6 is generally the most reactive towards sterically demanding reagents. The relative reactivity of the secondary hydroxyls at C2 and C3 can be influenced by the rigid conformation of the bicyclic system. Selective protection and functionalization of these hydroxyl groups are crucial steps in the utilization of this compound as a synthetic building block. nih.gov

Ring-Opening Reactions

The strained bicyclic system of this compound can undergo ring-opening reactions under specific conditions. Acid-catalyzed ring-opening, for instance, can lead to the formation of various furanoside or pyranoside derivatives, depending on the reaction conditions and the nucleophiles present. A significant application of this reactivity is in ring-opening polymerization, where the controlled cleavage of the anhydro bridge leads to the formation of stereoregular polysaccharides. acs.org

Applications in Glycoscience and Synthetic Chemistry

The unique structural and chemical properties of this compound make it a valuable tool in various areas of glycoscience and synthetic chemistry.

Role as a Glycosyl Donor and Acceptor

While not as commonly used as other glycosyl donors, derivatives of this compound can be activated to participate in glycosylation reactions. More frequently, the free hydroxyl groups of the molecule can act as glycosyl acceptors, allowing for the stereoselective introduction of other sugar moieties to build up complex oligosaccharides. The rigid conformation of the acceptor can influence the stereochemical outcome of the glycosylation reaction.

Use in the Synthesis of Modified Sugars and Oligosaccharides

This compound serves as a versatile starting material for the synthesis of a variety of modified sugars. The selective functionalization of its hydroxyl groups allows for the introduction of different functional groups, leading to the creation of novel sugar analogues with potential biological activities. Furthermore, its use as a building block in a convergent synthetic strategy enables the construction of complex oligosaccharides with defined linkages and stereochemistry.

Application as a Building Block in Natural Product Synthesis

The chiral and rigid framework of this compound makes it an attractive chiral precursor in the total synthesis of natural products. Although less common than its 1,6-anhydro counterpart, its unique stereochemical arrangement can be exploited to construct complex stereogenic centers found in various natural products. The ability to selectively manipulate its functional groups and control its ring-opening provides a strategic advantage in the design of efficient synthetic routes.

Biochemical Significance and Biological Transformations of Anhydrosugars

Role as Intermediates in Enzymatic Pathways

The constrained, high-energy conformation of anhydrosugars has led to hypotheses about their potential role as transient intermediates in the catalytic cycles of certain enzymes that manipulate sugar rings.

The conversion of a pyranose (six-membered) ring to a furanose (five-membered) ring is a critical step in various metabolic pathways. One of the most studied examples is the reaction catalyzed by UDP-galactopyranose mutase (UGM), an enzyme essential for the biosynthesis of the mycobacterial cell wall. An early mechanistic hypothesis proposed that this ring contraction could proceed through a 1,4-anhydrogalactose intermediate. However, studies involving the synthesis of 1,4-anhydrogalactopyranose and its incubation with UGM failed to produce the expected products, UDP-galactofuranose or UDP-galactopyranose. This evidence strongly indicated that 1,4-anhydrogalactopyranose is not a low-energy intermediate in the UGM-catalyzed reaction. Instead, the currently accepted mechanism for UGM involves the flavin cofactor acting as a nucleophile to facilitate ring opening and contraction, a process that does not involve a discrete anhydrosugar intermediate.

While a similar role for 1,4-Anhydro-beta-D-glucopyranose as an intermediate in glucose-transforming isomerase or mutase reactions, such as phosphoglucomutase, has been a subject of speculation, direct experimental evidence supporting this hypothesis is lacking. The rigid bicyclic structure of this compound would theoretically mimic a transition state in a ring contraction or expansion, but, as with the galactose counterpart, its formation and release as a free intermediate is considered mechanistically unlikely for most known mutases.

Microbial and Enzymatic Metabolism of Anhydrosugars

Microorganisms have evolved specific enzymatic pathways to utilize various carbon sources, including anhydrosugars, which are notably generated from the pyrolysis of biomass like cellulose. The metabolism of these compounds is crucial for carbon cycling in certain environments.

The entry of a sugar into central metabolism typically begins with its phosphorylation. For the well-studied 1,6-anhydrosugar, levoglucosan (B13493), microorganisms employ a specific enzyme, levoglucosan kinase (LGK), to directly phosphorylate it. This reaction, which requires ATP, cleaves the 1,6-anhydro bridge and yields glucose 6-phosphate (G6P), a key intermediate in glycolysis.

LGK from the fungus Aspergillus niger has been purified and characterized, revealing it to be a highly specific enzyme. It recognizes the 1,6-anhydro linkage and the specific stereochemistry of the glucose pyranose ring. Studies have shown it has negligible activity towards other anhydrosugars such as 1,6-anhydro-beta-D-mannopyranose (mannosan) and 1,6-anhydro-beta-D-galactopyranose (galactosan), highlighting its stringent substrate specificity. This specificity suggests that a distinct, specialized kinase would likely be required to metabolize this compound via a similar phosphorylation-and-cleavage mechanism.

Table 1: Biochemical Properties of Levoglucosan Kinase from Aspergillus niger CBX-209

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 56 kDa (monomer) | |

| Optimal pH | 9.3 | |

| Optimal Temperature | 30 °C | |

| Km for Levoglucosan | 71.2 mM | |

| Km for ATP | 0.25 mM | |

| Inhibitor | ADP (competitive with ATP) |

Alternative metabolic routes for anhydrosugars involve initial oxidation or elimination reactions. For instance, some bacteria utilize a levoglucosan dehydrogenase (LGDH) that oxidizes levoglucosan at the C3 position to produce 3-keto-levoglucosan. This step prepares the molecule for subsequent enzymatic transformations.

Another relevant mechanism is β-elimination, which is employed by certain enzymes to cleave glycosidic bonds. This pathway typically involves an initial oxidation of a sugar hydroxyl group (e.g., at C3) to a ketone. The presence of this carbonyl group acidifies the proton on the adjacent carbon (C4), facilitating the elimination of the glycosidic linkage. While this mechanism is well-documented for the degradation of complex glycosides, it represents a plausible pathway for the cleavage of the internal anhydro bridge in an anhydrosugar, provided an initial oxidation step occurs. For example, the enzymatic synthesis and subsequent spontaneous decomposition of 1,5-anhydro-4-O-β-D-glucopyranosyl-D-fructose proceeds via a β-elimination mechanism.

Table 2: Key Enzyme Types in Anhydrosugar Metabolism

| Enzyme Type | Action | Example Substrate | Example Enzyme | Source Organism |

|---|---|---|---|---|

| Kinase | Phosphorylation and ring cleavage | Levoglucosan (1,6-Anhydro-β-D-glucopyranose) | Levoglucosan Kinase (LGK) | Aspergillus niger |

| Dehydrogenase | Oxidation of a hydroxyl group | Levoglucosan (1,6-Anhydro-β-D-glucopyranose) | Levoglucosan Dehydrogenase (LGDH) | Pseudarthrobacter phenanthrenivorans |

| Eliminase | Glycosidic bond cleavage via elimination | 3-keto-O-β-D-glucosides | O-glycoside β-eliminase (OGE) | Agrobacterium tumefaciens |

Molecular Interactions in Biological Systems

The unique and rigid three-dimensional structure of this compound dictates how it interacts with proteins, such as enzymes and transporters.

The binding of a carbohydrate to a protein is a highly specific process governed by the complementary shapes and chemical properties of the ligand and the protein's binding site. This recognition is mediated by a network of non-covalent interactions, primarily hydrogen bonds and van der Waals forces.

For a protein to recognize this compound, its binding site would need to accommodate the molecule's rigid bicyclo[2.2.1]heptane-like skeleton. Unlike the flexible pyranose ring of glucose, the 1,4-anhydro bridge locks the sugar in a specific conformation. The orientation of the remaining hydroxyl groups (at C2, C3, and C6) creates a distinct spatial and electronic profile that can be selectively recognized.

Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains that specifically recognize and bind to carbohydrates, often tethering catalytic enzymes to their polysaccharide substrates. CBMs that bind to single glycan chains (Type B CBMs) typically possess a shallow cleft or groove on their surface. The recognition of this compound by such a protein would involve amino acid residues (like tryptophan, tyrosine, asparagine, and arginine) positioned to form precise hydrogen bonds with the sugar's hydroxyls and to make favorable van der Waals contacts with the nonpolar faces of the sugar rings.

While specific proteins that bind this compound have not been extensively documented, the principles of carbohydrate recognition are well-established. The high specificity of sugar-protein interactions is exemplified by glucose transporters like GLUT1, which can distinguish between different glucose anomers. This level of specificity underscores that dedicated binding proteins or enzymes would be required to interact with the unique structure of this compound.

Metal Ion Complexation by Anhydrosaccharide Scaffolds

Anhydrosaccharide scaffolds, such as this compound, present unique structural frameworks for the coordination of metal ions. The complexation process is primarily governed by the interaction between the metal cation and the oxygen atoms of the sugar, including those in hydroxyl groups and the glycosidic linkage. The rigid structure imposed by the anhydro bridge influences the spatial arrangement of these potential ligands, thereby affecting the selectivity and stability of the resulting metal complexes.

The formation of these complexes is generally understood as a sequential substitution of water molecules from the metal ion's hydration shell by the hydroxyl groups of the carbohydrate ligand. at.ua For monosaccharides, it is typical for a maximum of three hydroxyl groups to act as a chelating agent. researchgate.net

In the specific case of this compound, NMR studies have indicated that the O2, O4, and O5 oxygen atoms are involved in the complexation of metal ions. researchgate.net The involvement of the ring oxygen atom (O4) and the glycosidic bridge oxygen (O5), in addition to the hydroxyl group oxygen (O2), highlights the versatile coordination potential of this molecule. This contrasts with simpler sugars where complexation often involves adjacent hydroxyl groups. The rigid bicyclic structure of this compound likely pre-organizes these oxygen atoms into a conformation suitable for chelation.

While detailed studies on this compound are limited, research on other anhydrosugars and related polysaccharides provides broader context. For instance, its polymeric counterpart, cellulose, which consists of β-1,4-linked D-glucose units, is noted to bind Ca²⁺ ions, although weakly. at.ua Other studies have investigated the complexation of 1,6-anhydro-β-D-glucopyranose (levoglucosan) with various metal ions. uni-muenchen.denih.gov For example, the complexation of levoglucosan with rubidium has been characterized using NMR spectroscopy and mass spectrometry. nih.gov The affinity of carbohydrates for specific metal ions is a fundamental property, with a notable preference for calcium (Ca²⁺) among many sugars. at.ua

The interaction between metal ions and saccharides is not only of biochemical interest but also has applications in areas such as wastewater treatment, where the hydroxyl groups on polysaccharides can facilitate the formation of metal ion complexes to remove heavy metals. researchgate.net

Research Findings on Metal Ion Complexation with Anhydrosugars

| Anhydrosaccharide | Metal Ion(s) | Key Findings | Techniques Used | Citation |

|---|---|---|---|---|

| This compound | General Metal Ions | Complexation involves oxygen atoms O2, O4, and O5. | NMR Spectroscopy | researchgate.net |

| 1,6-Anhydro-beta-D-glucopyranose (Levoglucosan) | Rubidium (Rb⁺) | Demonstrated complex formation in deuterium (B1214612) oxide. | NMR Spectroscopy, ESI-MS | nih.gov |

| 1,6-Anhydro-beta-D-glucose (Levoglucosan) | Copper (Cu²⁺), Lithium (Li⁺) | A cuprate (B13416276) anion complex, Li₂[Cu(Glc1,6An2,4H−2)₂] · 8 H₂O, was structurally characterized. | X-ray Crystallography | uni-muenchen.de |

| Cellulose (Polymer of β-1,4-linked D-glucose) | Calcium (Ca²⁺) | Weakly binds Ca²⁺ ions. | Not specified | at.ua |

Advanced Analytical Methodologies for Research of 1,4 Anhydro Beta D Glucopyranose

Chromatographic Techniques for Separation and Quantification

The effective separation and quantification of 1,4-Anhydro-beta-D-glucopyranose from its isomers and other components in a mixture are foundational to its study. Chromatographic techniques, renowned for their high resolving power, are indispensable in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile sugars like this compound. While specific studies detailing the separation of this compound are limited, the principles of sugar isomer separation are well-established. Techniques such as hydrophilic interaction chromatography (HILIC) and the use of amine-bonded silica (B1680970) gel columns with water-acetonitrile eluents are common for resolving various carbohydrate structures. google.com The separation of isomeric glycated peptides, which share structural similarities with anhydrosugars, has been achieved using reversed-phase HPLC with neutral eluents, suggesting a potential avenue for the analysis of this compound. nih.gov Furthermore, specialized columns, such as those designed for reverse-phase applications with low silanol (B1196071) activity, have been used to analyze related compounds like 1,4-Anhydro-D-glucitol distearate, indicating their potential applicability.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool, particularly for volatile derivatives of sugars. For GC analysis, polar compounds like this compound typically require derivatization to increase their volatility and thermal stability. acs.org Trimethylsilylation is a common derivatization technique used for the analysis of anhydrosugars in complex mixtures like bio-oil. acs.org While detailed research findings specifically for the GC separation of this compound are not widely available, the methods used for other anhydrosugars provide a strong basis for its analysis.

Table 1: Chromatographic Methods for Anhydrosugar Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Derivatization | Detection | Application |

| HPLC | Amine-bonded silica | Acetonitrile/Water | None | Refractive Index (RI) | Separation of sugar isomers |

| HILIC | Not specified | Not specified | None | Not specified | Separation of polar compounds |

| RP-HPLC | C18 | Phosphate (B84403) buffered eluents (pH 7.2) | None | Mass Spectrometry | Separation of isomeric glycated peptides |

| GC | Nonpolar, medium polar, or polar capillary columns | Helium | Trimethylsilylation | Mass Spectrometry (MS), Flame Ionization Detection (FID) | Analysis of anhydrosugars in bio-oil |

This table represents general chromatographic approaches for anhydrosugar analysis, specific optimized conditions for this compound are not extensively documented in scientific literature.

Isotopic Tracing and Labeling for Pathway Elucidation

Isotopic tracing is a sophisticated methodology that allows researchers to follow the metabolic fate of a compound by introducing isotopically labeled precursors. While direct studies elucidating the metabolic pathway of this compound using this technique are not prominent in the available literature, the principles of using stable isotopes like Carbon-13 (¹³C) are well-established for mapping metabolic networks. acs.org

The general approach involves feeding an organism or a cell culture a substrate labeled with a stable isotope, such as [¹³C₆]glucose. nih.gov As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the metabolic pathways that were active. acs.org For instance, the labeling patterns in proteinogenic amino acids can provide significant insights into the central carbon metabolism. acs.org

While no specific research has been found detailing the application of isotopic tracing to elucidate the biosynthetic or metabolic pathways of this compound, this methodology remains a powerful potential tool for future investigations into its origins and biological roles.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound within complex biological or chemical matrices necessitates the use of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. In the context of anhydrosugar analysis, GC-MS is instrumental in identifying and quantifying these compounds in complex mixtures such as bio-oils derived from the pyrolysis of biomass. rsc.org Derivatization is typically employed prior to GC-MS analysis to enhance the volatility of the sugars. acs.org The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, which can be used for definitive identification by comparing it to spectral libraries. While mass spectral data for the more common 1,6-anhydro-beta-D-glucopyranose is available in databases like the NIST WebBook, specific fragmentation data for this compound is less commonly reported. nist.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of non-volatile and thermally labile compounds like this compound in their native form. These techniques can differentiate isomers based on a combination of their chromatographic retention time and their mass-to-charge ratio, as well as their fragmentation patterns in MS/MS. nih.govrsc.org For instance, LC-MS/MS methods have been developed for the determination of various drugs and their glucuronide conjugates in biological fluids, demonstrating the technique's applicability to complex matrices. rsc.org Although specific LC-MS methods for this compound are not extensively detailed, the development of such methods would be a logical step for its trace-level detection and quantification in biological and environmental samples.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about molecules in solution. While not a separation technique itself, it is invaluable for the unambiguous identification of purified compounds. Complete spectral assignments for related glucose isomers have been performed, which can serve as a reference for the characterization of this compound. slu.seresearchgate.net

Future Research Perspectives and Unexplored Avenues

Design and Synthesis of Novel 1,4-Anhydro-beta-D-glucopyranose Analogues

The development of novel analogues of this compound is a primary avenue for future research. The three free hydroxyl groups at positions C-2, C-3, and C-6 serve as handles for a wide array of chemical modifications. Future synthetic efforts could focus on several key areas:

Selective Functionalization: Developing robust and scalable methods for the selective protection and derivatization of the hydroxyl groups is crucial. This would enable the synthesis of a diverse library of analogues with tailored properties. Research could explore enzymatic and chemo-selective approaches to achieve regioselectivity, a common challenge in carbohydrate chemistry.

Introduction of Non-natural Moieties: The incorporation of functionalities not typically found in natural sugars, such as azido, alkynyl, or fluoro groups, could lead to analogues with unique reactivity for click chemistry, or with modified biological activity.

Glycosylation Reactions: Using the hydroxyl groups as acceptors in glycosylation reactions could lead to the synthesis of novel oligosaccharides with fixed conformational features, which could be valuable tools for studying carbohydrate-protein interactions.

Deoxygenation: The selective removal of one or more hydroxyl groups would yield deoxy analogues. These derivatives would be important for structure-activity relationship studies and for modifying the polarity and reactivity of the parent molecule.

| Potential Analogue Class | Synthetic Strategy | Potential Application Area |

| Regioselectively Acylated/Alkylated Derivatives | Protecting group chemistry, enzymatic acylation | Intermediates for further synthesis, modified solubility |

| Azido and Alkynyl Derivatives | Nucleophilic substitution with azide (B81097), etherification with propargyl bromide | Click chemistry, bioconjugation |

| Deoxy Sugars | Barton-McCombie deoxygenation, reductive cleavage of thiocarbonates | Probes for biological systems, modified reactivity |

| Novel Oligosaccharides | Glycosylation of partially protected this compound | Glycobiology research, enzyme inhibitor studies |

Deeper Mechanistic Insights into its Chemical and Biochemical Transformations

A thorough understanding of the reactivity of this compound is essential for its development as a synthetic precursor. Its strained [2.2.1] bicyclic system dictates its chemical behavior, particularly in ring-opening reactions.

Future research should focus on:

Acid-Catalyzed Ring-Opening: Detailed mechanistic studies of the acid-catalyzed ring-opening are needed. It is known that related 1,4-anhydro sugars can be regioselectively opened to afford furanosides. researchgate.net Investigating the factors that control the regioselectivity of this process for this compound, such as the nature of the acid catalyst and the nucleophile, is a key research goal.

Enzymatic Transformations: The potential for this compound to act as a substrate or inhibitor for carbohydrate-active enzymes is largely unexplored. For instance, the galactose analogue, 1,4-anhydro-beta-D-galactopyranose, has been proposed as an intermediate in the reaction catalyzed by UDP-galactopyranose mutase. researchgate.net Investigating the interaction of this compound with glycoside hydrolases, phosphorylases, and isomerases could reveal novel biochemical transformations and lead to the development of new enzyme inhibitors.

Pyrolytic Decomposition: The thermal degradation of anhydro sugars is a complex process that can yield valuable small molecules. Understanding the pyrolysis of this compound could provide pathways to novel bio-based platform chemicals.

| Transformation Type | Key Research Question | Potential Outcome |

| Acid-Catalyzed Hydrolysis | What are the kinetic and thermodynamic parameters of the ring-opening? | Controlled synthesis of furanoside derivatives |

| Enzymatic Recognition | Is it a substrate or inhibitor for glycosidases or other CAZymes? | Development of new enzyme probes and inhibitors |

| Thermal Rearrangement | What are the major products of pyrolysis under different conditions? | Access to novel bio-based building blocks |

Exploration of its Utility in Advanced Materials and Precursor Chemistry

The rigid, bicyclic structure of this compound makes it an attractive monomer for the synthesis of advanced materials with well-defined architectures.

Promising research directions include:

Polymer Chemistry: The ring-opening polymerization of this compound could lead to novel polysaccharides with unique stereochemistry and physical properties. Research on the polymerization of the alpha-anomer has shown the potential to create stereoregular polymers. acs.org Investigating the polymerization of the beta-anomer could yield materials with different helical structures or solubilities, potentially useful as biodegradable plastics or hydrogels.

Chiral Ligands and Auxiliaries: The well-defined stereochemistry of the molecule makes it an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl groups can be functionalized with phosphine (B1218219) or amine moieties to create a range of bidentate and tridentate ligands.

Surfactants and Amphiphiles: By selectively functionalizing the hydroxyl groups with both hydrophilic and hydrophobic chains, novel bio-based surfactants could be developed. The rigid core of the molecule would impart unique self-assembly properties.

Integrated Computational and Experimental Approaches for Predictive Modeling

The integration of computational chemistry with experimental studies will be instrumental in accelerating the exploration of this compound chemistry.

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the most stable conformations of the molecule and its derivatives, as well as to model the transition states of its chemical transformations. researchgate.net This can provide valuable insights into reaction mechanisms and help in the rational design of experiments. For example, computational studies on β-D-glucopyranose have provided detailed free energy landscapes. bohrium.comelsevierpure.com Similar studies on the 1,4-anhydro derivative would be highly informative.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its polymers in solution, providing insights into their solubility, aggregation, and interaction with other molecules.

Predictive Models for Structure-Property Relationships: By generating a library of virtual analogues and calculating their properties, it may be possible to develop quantitative structure-activity relationship (QSAR) models. These models could then be used to predict the properties of yet-unsynthesized compounds, guiding synthetic efforts towards molecules with desired characteristics.

| Computational Method | Application to this compound | Experimental Correlation |

| Density Functional Theory (DFT) | Predicting ground and transition state geometries and energies for ring-opening reactions. | Kinetic studies of hydrolysis and other chemical transformations. |

| Molecular Dynamics (MD) | Simulating the conformational dynamics of polymers derived from the monomer. | Characterization of polymer properties such as solubility and viscosity. |

| QSAR Modeling | Predicting the biological activity or material properties of a library of virtual analogues. | Synthesis and testing of a subset of analogues to validate the model. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.